4,4-Dimethyl-5-nitropentan-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

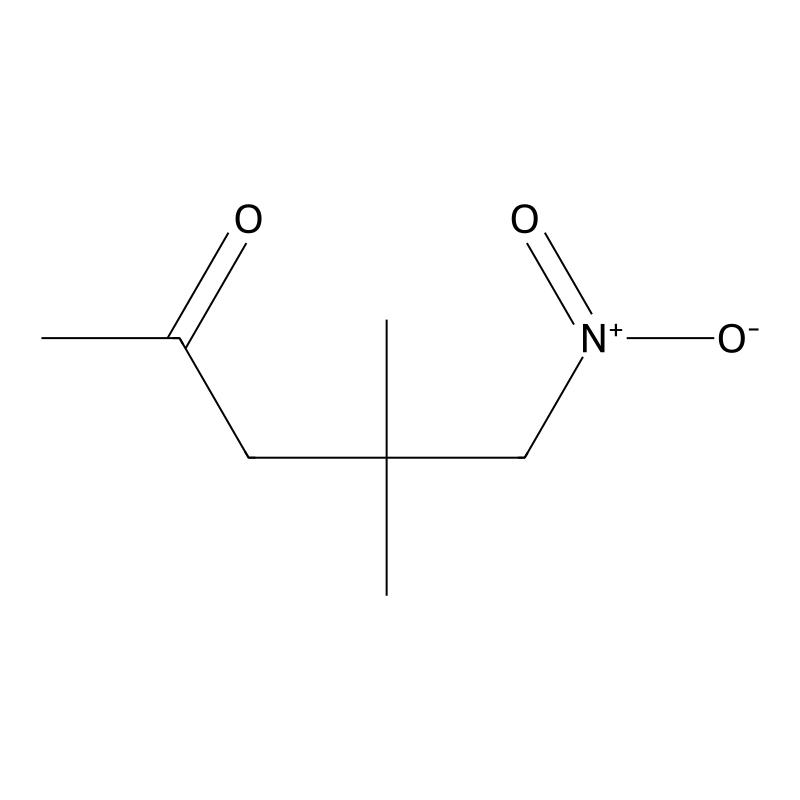

Canonical SMILES

4,4-Dimethyl-5-nitropentan-2-one is an organic compound with the molecular formula . It is classified as a nitroketone due to the presence of both nitro () and ketone () functional groups in its structure. This compound is notable for its unique reactivity and structural features, making it an important subject of study in various chemical and biological contexts.

- Oxidation: This compound can be oxidized to form corresponding nitro acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: The nitro group can be reduced to yield amines or other reduced products. Hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typical reducing agents used.

- Substitution: The nitro group can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups under appropriate conditions.

Mechanism of Action

The reactivity of 4,4-Dimethyl-5-nitropentan-2-one is influenced by its electronic and steric properties. The nitro group can participate in reduction or substitution reactions, while the ketone group is prone to nucleophilic addition reactions. This dual functionality enhances its utility in organic synthesis and medicinal chemistry.

Research indicates that 4,4-Dimethyl-5-nitropentan-2-one may exhibit biological activity related to its nitro group. Nitro compounds are known for their potential pharmacological effects, including antibacterial and anticancer properties. Studies involving nitro group transformations can provide insights into the biological effects of this compound.

Synthetic Routes

The synthesis of 4,4-Dimethyl-5-nitropentan-2-one typically involves the nitration of 4,4-dimethylpentan-2-one using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. This method ensures selective introduction of the nitro group at the desired position on the carbon skeleton.

Industrial Production

In industrial settings, continuous flow nitration processes are often employed to enhance efficiency and yield. Advanced catalytic systems and optimized reaction conditions can further improve the scalability and economic viability of producing this compound.

4,4-Dimethyl-5-nitropentan-2-one has several applications across different fields:

- Chemical Synthesis: It serves as an intermediate in synthesizing various organic compounds.

- Biological Research: The compound is utilized in studies focusing on nitro group transformations and their biological implications.

- Pharmaceutical Development: There is ongoing research into its potential as a pharmaceutical agent, exploring new drug formulations.

- Industrial Use: It finds application in producing specialty chemicals and materials due to its unique properties.

Studies on interaction mechanisms involving 4,4-Dimethyl-5-nitropentan-2-one focus on how it reacts with other chemical entities. The presence of both a nitro group and a ketone allows it to engage in diverse interactions, which can be crucial for understanding its behavior in biological systems or during

Similar Compounds- 4,4-Dimethylpentan-2-one: This compound lacks the nitro group present in 4,4-Dimethyl-5-nitropentan-2-one, making it less reactive in certain types of reactions.

- 5-Nitropentan-2-one: While it shares a similar structure with 4,4-Dimethyl-5-nitropentan-2-one, it does not have the dimethyl substitution. This absence affects its steric and electronic properties.

- 3-Nitrobutan-2-one: Another related compound that features a nitro group but differs significantly in carbon chain length and branching.

Uniqueness

The uniqueness of 4,4-Dimethyl-5-nitropentan-2-one lies in its combination of both the nitro and ketone functional groups along with dimethyl substitution. This structural arrangement imparts distinct reactivity patterns that make it valuable for various chemical transformations and applications compared to its similar counterparts.